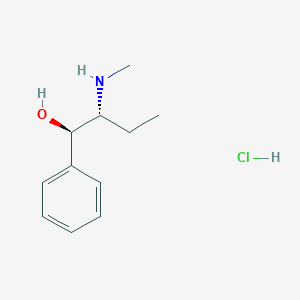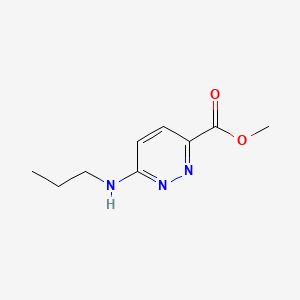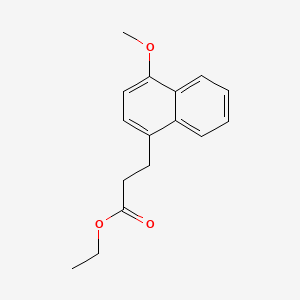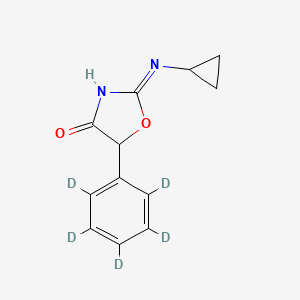
(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE
Vue d'ensemble
Description
(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE, is a synthetic compound belonging to the cathinone and phenethylamine chemical classes. It is structurally related to naturally occurring compounds such as cathinone and pseudoephedrine. Buphedrone is known for its stimulant properties, which include increased alertness, elevated mood, and appetite suppression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Buphedrone can be synthesized through various methods. One common route involves the catalytic reduction of aminoketone hydrochloride with hydrogen over platinum, yielding (±)-ephedrine in over 90% yield . Another method involves the reduction of aminoketone with sodium amalgam, resulting in a mixture of (±)-ψ-ephedrine and (±)-ephedrine .
Industrial Production Methods
Industrial production of pseudoephedrine hydrochloride involves the use of alpha-bromophenyl ethyl ketone as a raw material. The process includes steps such as methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis . This method is advantageous due to its mild reaction conditions, high yield, and simplicity in waste treatment.
Analyse Des Réactions Chimiques
Types of Reactions
Buphedrone pseudoephedrine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, acetic acid, potassium dichromate, sulfuric acid.
Reduction: Red phosphorus, iodine, distilled water.
Major Products Formed
Oxidation: Ephedrone (methcathinone).
Reduction: Methamphetamine.
Applications De Recherche Scientifique
Buphedrone pseudoephedrine hydrochloride has various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other pharmaceutical drugs.
Biology: Studied for its neurotoxic effects on human neurons and microglia.
Medicine: Utilized as a decongestant and bronchodilator due to its sympathomimetic properties.
Industry: Employed in the production of nasal decongestants and other over-the-counter medications.
Mécanisme D'action
Buphedrone pseudoephedrine hydrochloride exerts its effects through interaction with adrenergic receptors. It acts as an alpha and beta adrenergic agonist, leading to vasoconstriction and bronchodilation . The compound increases the release of dopamine from dopaminergic nerve terminals in the brain, contributing to its stimulant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methamphetamine: Similar stimulant effects but with a higher potential for abuse and addiction.
N-Ethylhexedrone: Another synthetic cathinone with different neurotoxic effects compared to buphedrone.
Uniqueness
Buphedrone pseudoephedrine hydrochloride is unique due to its specific interaction with adrenergic receptors and its distinct neurotoxic profile. It causes early apoptosis in human neurons, unlike N-Ethylhexedrone, which induces late apoptosis/necrosis .
Propriétés
IUPAC Name |
(1R,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIYVUUUZVZMQD-NDXYWBNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043042 | |
| Record name | (+/-)-Buphedrone pseudoephedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-96-8 | |
| Record name | Buphedrone pseudoephedrine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Buphedrone pseudoephedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPHEDRONE PSEUDOEPHEDRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889Y2B6Y15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4beta,6alpha)]- (9CI)](/img/new.no-structure.jpg)






![1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one](/img/structure/B588232.png)

![(1R,2R)-2-[(Diphenylmethylene)amino]-cyclopentanol](/img/structure/B588239.png)

